Potency & Binding Affinity vs. AS-85
AS-99 demonstrates exceptional target selectivity within the histone methyltransferase family. At a concentration of 50 µM, AS-99 produced no significant inhibition of any of the 19 other histone methyltransferases tested, including the structurally related H3K36 methyltransferases NSD1, NSD2, NSD3, and SETD2 [1]. This corresponds to over 100-fold selectivity for ASH1L compared to its biochemical IC₅₀ of 0.79 µM. In contrast, pan-HMT inhibitors or probes targeting NSD family members would show cross-reactivity with multiple H3K36 methyltransferases, confounding interpretation of ASH1L-specific biology [1].
| Evidence Dimension | In vitro selectivity (enzyme inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 0.79 µM (ASH1L); No significant inhibition at 50 µM against 19 other HMTs |
| Comparator Or Baseline | Panel of 20 histone methyltransferases including NSD1, NSD2, NSD3, SETD2 |
| Quantified Difference | >100-fold selectivity for ASH1L over other HMTs tested |
| Conditions | HMT radioactivity assay; AS-99 tested at 50 µM against 20 HMT panel; data from two independent experiments performed in duplicate |
Why This Matters
Procurement of AS-99 ensures that observed cellular phenotypes can be confidently attributed to ASH1L inhibition rather than off-target effects on related methyltransferases.
- [1] Rogawski DS, Deng J, Li H, et al. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity. Nat Commun. 2021;12:2792. Figure 4f: Selectivity of AS-99 tested at 50 µM against a panel of histone methyltransferases. View Source
